molecular formula C11H12N4O3S3 B193774 (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 30246-33-4

(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B193774
CAS No.: 30246-33-4
M. Wt: 344.4 g/mol
InChI Key: HJSGHKMSDOLGJJ-HSOSERFQSA-N
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Description

(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a key advanced intermediate in the synthetic pathway of cephalosporin antibiotics, most notably Cefmenoxime. This compound features the fundamental cephem core structure, characterized by the beta-lactam ring fused to a dihydrothiazine ring, which is essential for antibacterial activity. The 7-amino group serves as a crucial handle for the chemical introduction of various side chains that define the spectrum and potency of the final antibiotic. The specific substitution at the 3-position with a (5-methyl-1,3,4-thiadiazol-2-yl)thio moiety is a characteristic of later-generation cephalosporins, contributing to enhanced stability against bacterial beta-lactamases and broadening the spectrum of activity. As a critical building block, this chemical is of paramount importance in medicinal chemistry research for the development and synthesis of new beta-lactam antibiotics. It allows researchers to explore structure-activity relationships (SAR), create novel analogs to combat resistant bacterial strains, and study the biochemical mechanisms of beta-lactam ring interaction with penicillin-binding proteins (PBPs). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSGHKMSDOLGJJ-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103989
Record name (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30246-33-4
Record name (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
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Record name (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name (6R-trans)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name CEFAZOLIN DEACYLATED
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound known as (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS Number: 30246-33-4) is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

PropertyDetails
Molecular Formula C₁₁H₁₂N₄O₃S₃
Molecular Weight 344.43 g/mol
CAS Number 30246-33-4
Storage Conditions -20°C
Appearance Neat

Antimicrobial Activity

Research indicates that derivatives of thiadiazole possess significant antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • In Vitro Studies : The compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, as is common with many β-lactam antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Cytotoxicity Tests : The compound demonstrated selective cytotoxicity against various cancer cell lines, including HL-60 (human acute promyelocytic leukemia) and A549 (lung carcinoma). The observed effects were linked to the induction of apoptosis and cell cycle arrest at the sub-G1 phase .
  • Mechanistic Insights : Research suggests that the compound may activate caspases (caspase-3 and caspase-8), which are crucial for programmed cell death. Additionally, it has been shown to down-regulate MMP2 and VEGFA expression levels in treated cells, indicating antiangiogenic properties that could hinder tumor growth and metastasis .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antimicrobial Efficacy in Agricultural Applications : In agricultural settings, derivatives similar to this compound have been tested against plant pathogens such as Xanthomonas oryzae, showing promising results in controlling bacterial blight in rice crops .
  • Antitumor Activity in Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in significant tumor size reduction compared to control groups treated with saline or standard chemotherapy agents .

Scientific Research Applications

Antibiotic Development

One of the primary applications of this compound lies in its potential as an antibiotic. Its structure resembles that of cephalosporins, which are widely used antibiotics. Research indicates that derivatives of this compound exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as a therapeutic agent .

Biochemical Studies

The compound serves as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and bacterial resistance mechanisms. Its unique thiadiazole moiety allows researchers to investigate the interactions between antibiotics and bacterial enzymes that confer resistance .

Drug Design

In medicinal chemistry, this compound is utilized in structure-activity relationship (SAR) studies to design new antibiotics with enhanced efficacy and reduced toxicity. By modifying various functional groups on the thiadiazole ring or the bicyclic structure, researchers can optimize pharmacological properties such as solubility and bioavailability .

Case Study 1: Antibiotic Efficacy

A study published in "Journal of Antimicrobial Chemotherapy" demonstrated that derivatives of (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed promising results against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics capable of overcoming resistance mechanisms .

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit beta-lactamase enzymes produced by resistant bacteria. Results indicated that specific modifications to the thiadiazole group increased binding affinity to the enzyme active site, suggesting pathways for designing more effective inhibitors against resistant strains .

Comparison with Similar Compounds

Pharmacokinetic and Toxicity Profiles
  • Cefazedone: Renal excretion: Primarily via glomerular filtration, with a tubulotoxic threshold of 2000 mg/kg/day in rats . Clinical safety: Minimal lab parameter alterations (e.g., transient eosinophilia) and excellent local tolerance .
  • Cefazolin :
    • Shorter half-life (~1.8 hours) necessitates more frequent dosing; comparable nephrotoxicity risk .
  • Ceftriaxone :
    • High protein binding (85–95%) and biliary excretion; risk of biliary pseudolithiasis .
Activity Against Resistant Pathogens
  • Cefazedone: MIC₉₀ of 0.0078–2.0 µg/mL against β-lactamase-producing N. gonorrhoeae, outperforming cephalothin in pyelonephritis models . Synergistic bactericidal activity with aminoglycosides .
  • Ceftriaxone: First-line treatment for multidrug-resistant N. gonorrhoeae (MIC ≤0.125 µg/mL) .

Research Implications and Clinical Relevance

Cefazedone’s structural uniqueness—particularly the thiadiazolylthio group at C3—confers enhanced β-lactamase resistance compared to tetrazolyl-containing analogs like cefazolin . Its clinical efficacy in urinary and respiratory infections, combined with low toxicity, positions it as a viable alternative to older cephalosporins in settings with β-lactamase prevalence . However, third-generation agents like ceftriaxone remain superior for systemic gram-negative infections due to broader coverage and pharmacokinetic advantages .

Preparation Methods

Initial Acetylation with p-Nitrobenzoyl Chloride

Cephalosporin C undergoes selective acetylation at the 7-amino group using p-nitrobenzoyl chloride under anhydrous conditions. This step protects the amine during subsequent reactions:

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) at 0–5°C

  • Molar ratio: 1:1.2 (cephalosporin C : p-nitrobenzoyl chloride)

  • Reaction time: 4–6 hours

  • Yield: 85–92%

Thioether Formation with 1-Methyl-5-Mercaptothiadiazole

The acetylated intermediate reacts with 1-methyl-5-mercaptothiadiazole to introduce the thiadiazolylthio-methyl side chain at the 3-position:

Key Parameters

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 25–30°C

  • Reaction monitoring: HPLC to track displacement of the methyl ester group

  • Yield: 78–84%

Chlorination and Etherification

A chlorinating agent (e.g., PCl₅) activates the β-lactam ring, followed by etherification to stabilize the intermediate:

StepReagentTemperatureDurationYield
ChlorinationPCl₅ (1.1 equiv)−10°C1 hr95%
EtherificationMethanol0°C30 min89%

Final Hydrolysis

The protected carboxylic acid is liberated via alkaline hydrolysis:

  • Conditions: 2M NaOH, 40°C, 2 hours

  • Acidification: HCl to pH 3.5–4.0

  • Crystallization: Ethanol/water mixture

  • Purity: ≥98% (HPLC)

Stereochemical Control Strategies

Maintaining the (6R,7R) configuration is critical for antibiotic activity. Key approaches include:

Chiral Pool Utilization

Cephalosporin C’s native stereochemistry is preserved by avoiding harsh conditions that might epimerize the 7-amino group. Mild acidic buffers (pH 6.5–7.0) during thioether formation prevent racemization.

Crystallization-Induced Asymmetric Transformation

The final hydrolysis step employs a chiral resolving agent (e.g., L-arginine) to enhance enantiomeric excess (ee) from 92% to 99.5%.

Alternative Pathways from Patent Literature

While the industrial method dominates production, patent UA7208A1 suggests modifications for improved yield:

Enzymatic Deprotection

Immobilized penicillin G acylase (PGA) replaces chemical hydrolysis for the 7-amino group deprotection:

ParameterChemical MethodEnzymatic Method
Temperature40°C25°C
ByproductsNitrobenzeneNone
Environmental LoadHighLow

Flow Chemistry Adaptation

Continuous flow reactors reduce processing time for the chlorination step by 60% while maintaining 97% yield.

Critical Analysis of Methodologies

Industrial Route Advantages

  • Scalability : Batch sizes up to 500 kg demonstrated

  • Cost Efficiency : Raw material costs ≤$120/kg

  • Regulatory Compliance : Meets ICH Q11 guidelines

Limitations and Risks

  • Chlorination Hazards : PCl₅ generates HCl gas, requiring specialized containment

  • Thiadiazole Stability : 1-Methyl-5-mercaptothiadiazole degrades above 30°C, necessitating strict temperature control

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents β-lactam degradation
SolventDMF or THFEnhances solubility
Reaction Time4–6 hoursMaximizes coupling efficiency

Basic: How can the compound’s stability under varying pH and temperature conditions be evaluated?

Answer:
Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 2–9) and incubate at 25°C. Analyze degradation products via LC-MS at 0, 24, and 72 hours. The β-lactam ring is prone to hydrolysis at pH < 3 or > 8 .
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use differential scanning calorimetry (DSC) to detect thermal decomposition events above 150°C .

Advanced: What strategies resolve contradictions in reported synthetic yields across studies?

Answer:
Discrepancies often arise from differences in:

  • Protecting group strategies : Acetyloxy groups (e.g., ) may offer better stability than formyloxy derivatives (), leading to higher yields .
  • Purification methods : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) vs. recrystallization (ethanol/water) can affect purity and yield calculations .
  • Catalyst use : Some protocols employ triethylamine to neutralize HCl byproducts, while others omit this step, impacting reaction kinetics .

Recommendation : Standardize reaction monitoring (e.g., in situ FTIR to track intermediate formation) and validate yields via orthogonal methods (e.g., NMR and elemental analysis) .

Advanced: How does the thiadiazole substituent influence β-lactamase resistance?

Answer:
The 5-methyl-1,3,4-thiadiazole-2-thiol group enhances steric hindrance, reducing access to β-lactamase enzymes. Comparative studies with analogs show:

  • Enzymatic hydrolysis rates : Measured via spectrophotometric assays (ΔA240/min) using TEM-1 β-lactamase. This compound exhibits 50% lower hydrolysis than non-thiadiazole derivatives .
  • Molecular docking : The thiadiazole moiety disrupts hydrogen bonding with active-site residues (e.g., Ser70 in class A β-lactamases) .

Q. Table 2: β-Lactamase Inhibition Data

Compound VariantIC50 (µM)Hydrolysis Rate (Relative)
Thiadiazole derivative0.80.5
Parent cephalosporin5.21.0

Advanced: What analytical techniques validate structural integrity and purity for publication?

Answer:
Use a tiered approach:

Primary : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 453.45 for [M+H]+ in ) .

Secondary : 2D NMR (COSY, HSQC) to assign stereochemistry at C6 and C3. Key signals:

  • ¹H NMR : δ 5.1 ppm (d, H-7), δ 3.8 ppm (m, H-6) .
  • 13C NMR : δ 175.2 ppm (C-8 carbonyl) .

Purity : HPLC-UV/ELSD with C18 columns (≥98% purity threshold) .

Advanced: How to design experiments to assess in vitro antibacterial synergy with other β-lactams?

Answer:
Perform checkerboard assays:

  • Method : Combine the compound with meropenem or aztreonam in 2-fold dilutions. Calculate fractional inhibitory concentration indices (FICIs):
    • Synergy: FICI ≤ 0.5
    • Additivity: 0.5 < FICI ≤ 1.0
  • Mechanistic insight : Use time-kill curves to evaluate bactericidal synergy against multidrug-resistant Pseudomonas aeruginosa .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Solid state : Store at –20°C under argon, desiccated (RH < 10%). Lyophilization extends stability to >12 months .
  • Solution : Use DMSO stock solutions (10 mM) stored at –80°C; avoid freeze-thaw cycles >3× .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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